3-ヒドロキシ-3-アセトニルオキシインドール

説明

3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, also known as 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 27.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 659193. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Indole Alkaloids - Oxindoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

農業

この化合物は、特に植物の全身獲得抵抗性(SAR)誘導物質として、農業分野で有望視されています。 タバコ植物におけるタバコモザイクウイルス(TMV)や真菌病原体などの感染に対する抵抗性を高め、病気抵抗性の作物の開発につながる可能性があります .

工業用途

工業分野では、3-ヒドロキシ-3-アセトニルオキシインドールはアルカロイド含有量を利用されており、高品質の植物化学物質の生産に貢献しています。 また、様々な工業プロセスに不可欠な化合物の水溶性を向上させる役割も果たしています .

環境科学

3-ヒドロキシ-3-アセトニルオキシインドールの具体的な環境用途は広くは記録されていませんが、植物抵抗性を向上させる役割は、化学農薬の必要性を減らすことで間接的に環境の持続可能性に貢献する可能性があります .

バイオテクノロジー

この化合物が植物の全身獲得抵抗性を誘導する役割は、バイオテクノロジーにおけるその重要性を示しています。 遺伝子組み換え植物を開発し、病気に対する抵抗性を高めることで、化学処理への依存を減らし、持続可能な農業慣行に貢献することができます .

材料科学

材料科学における直接的な用途は明示されていませんが、この化合物の特性は、特に薬物送達システム用のリポソーム構築における役割を考えると、新規材料の開発のために調査することができます .

作用機序

Target of Action

It’s known that this compound is a natural product of marsdenia, asclepiadaceae , and it has been used as a reference standard in research .

Mode of Action

It’s known to induce systemic acquired resistance (sar) in tobacco plants . It increases the expression level of pathogenesis-related gene 1 (PR-1), accumulation of salicylic acid (SA), and activity of phenylalanine ammonia-lyase .

Biochemical Pathways

3-Hydroxy-3-acetonyloxindole affects the biochemical pathways related to systemic acquired resistance (SAR) in plants . It induces resistance in tobacco plants against Tobacco Mosaic Virus (TMV) and fungal pathogens . The compound increases the expression of PR-1, a marker gene for SAR, and enhances the accumulation of SA, a signaling molecule in plant defense .

Pharmacokinetics

It’s known that the compound is a white to light yellow solid powder . It’s soluble in solvents but insoluble in water , which may impact its bioavailability.

Result of Action

The result of the action of 3-Hydroxy-3-acetonyloxindole is the induction of systemic acquired resistance (SAR) in plants . This leads to increased resistance against pathogens like the Tobacco Mosaic Virus (TMV) and fungal pathogens .

生物活性

3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, also known as indolinone , is a compound that has garnered attention in the field of biological research due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

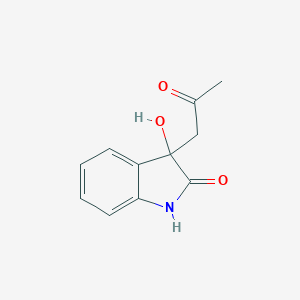

Chemical Structure and Properties

The chemical formula for 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is CHNO. The compound features an indole structure with a hydroxyl group and a ketone substituent that contribute to its biological properties.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 189.21 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

Inhibition of Nitric Oxide Production

Recent studies have highlighted the compound's ability to inhibit nitric oxide (NO) production. A study conducted by Saito et al. (2024) demonstrated that 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one exhibited significant inhibitory activity against NO production in murine macrophage cells stimulated with lipopolysaccharide (LPS), achieving an IC value of 34 µM . This suggests potential applications in inflammatory conditions where NO plays a critical role.

Cytotoxic Effects

The cytotoxic effects of 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one have been explored in certain cancer cell lines. Indole derivatives are known for their potential anticancer properties, and while direct evidence for this specific compound remains sparse, related compounds have demonstrated activity against cancer cell lines such as MCF-7 and A549 .

Study on Macrophage Cells

In the study by Saito et al., the researchers isolated 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one from a human-derived Enterocloster strain. They utilized various techniques including nuclear magnetic resonance (NMR) and mass spectrometry for structural determination. The findings indicated that this compound not only inhibited NO production but also showed potential as a bioactive metabolite produced by gut microbiota .

Related Compounds and Their Activities

Research into structurally similar compounds has revealed a range of biological activities:

| Compound Name | Activity Type | Reference |

|---|---|---|

| Indole derivatives | Antimicrobial | MDPI |

| Isoindole derivatives | Cytotoxicity | MDPI |

| Various indole alkaloids | Anti-inflammatory | MDPI |

These findings support the hypothesis that 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one may possess similar therapeutic properties.

特性

IUPAC Name |

3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(13)6-11(15)8-4-2-3-5-9(8)12-10(11)14/h2-5,15H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMTTXBZZZABGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=CC=CC=C2NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201036242 | |

| Record name | 3-Hydroxy-3-acetonyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24790070 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33417-17-3 | |

| Record name | 1,3-Dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33417-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-3-acetonyl-2-oxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033417173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33417-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-3-acetonyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main chemical reaction used to synthesize 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one and its analogs?

A1: The synthesis of 3-Hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, also known as 3-hydroxy-3-acetonyloxindole, involves the condensation reaction of substituted isatins with ketones, primarily acetone. [] This reaction yields analogs of the compound, with potential variations depending on the specific isatin and ketone used. You can find more details about this synthesis in the research paper: [] Synthesis of potential anticonvulsants: condensation of isatins with acetone and related ketones.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。